molecular formula C7H3Cl2F3O2S B174821 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 132481-85-7

3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B174821
Key on ui cas rn: 132481-85-7
M. Wt: 279.06 g/mol
InChI Key: YEKUNAGQKGXFEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08394858B2

Procedure details

The title compound was prepared by a method analogous to the method used to prepare Intermediate 39 using 6-(trifluoromethyl)pyridin-3-amine as the starting material. LCMS (R—SO3−)=226.2.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([S:12]([Cl:15])(=[O:14])=[O:13])[CH:5]=C[C:7]=1[C:8]([F:11])([F:10])[F:9].FC(F)(F)C1[N:23]=CC(N)=CC=1>>[F:9][C:8]([F:11])([F:10])[C:7]1[N:23]=[CH:5][C:4]([S:12]([Cl:15])(=[O:14])=[O:13])=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1C(F)(F)F)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=N1)N)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=N1)S(=O)(=O)Cl)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.